molecular formula C20H13FN8O4 B2392248 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide CAS No. 1007032-24-7

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2392248
CAS No.: 1007032-24-7
M. Wt: 448.374
InChI Key: DOKMECXJQMPPGX-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound effectively targets the catalytic site of mTOR, inhibiting its kinase activity and subsequently suppressing the downstream signaling pathways crucial for cell growth, proliferation, and survival. Its high selectivity for mTOR over other related PI3K kinases makes it a valuable pharmacological tool for dissecting the specific roles of mTOR complexes (mTORC1 and mTORC2) in complex cellular signaling networks. Researchers utilize this inhibitor to investigate mTOR-driven processes in various disease contexts, particularly in oncology for studying tumor cell metabolism, angiogenesis, and resistance mechanisms. Preclinical studies with such inhibitors have been fundamental in validating mTOR as a therapeutic target and in exploring combination treatment strategies for cancers characterized by hyperactive PI3K/AKT/mTOR signaling. Its application extends to basic research in cell biology, immunology, and the study of aging, providing critical insights into the molecular regulation of cellular homeostasis.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN8O4/c1-11-8-16(25-20(30)15-6-7-17(33-15)29(31)32)28(26-11)19-14-9-24-27(18(14)22-10-23-19)13-4-2-12(21)3-5-13/h2-10H,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKMECXJQMPPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a nitrofuran group and fluorophenyl moiety enhances its pharmacological profile.

PropertyValue
Molecular FormulaC19H17FN6O3
Molecular Weight375.37 g/mol
IUPAC NameThis compound
SMILESCC(C)N1C=NC2=C(N=N1)N=C(N2C(=O)O)C(C)=C(C)F

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to act as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. The inhibition of these kinases leads to:

  • Reduced cell proliferation : By blocking key signaling pathways, the compound may effectively reduce the growth of cancer cells.
  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells through various biochemical pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also exhibit such effects, potentially aiding in conditions like rheumatoid arthritis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example:

  • Kinase Inhibition : It has shown promise as a selective inhibitor for certain kinases implicated in cancer progression .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. The findings revealed that compounds structurally similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions. For example:

  • Hydrolysis in alkaline media : Reaction with aqueous NaOH at 80°C yields the corresponding carboxylic acid (5-nitrofuran-2-carboxylic acid) and an amine intermediate.

  • Reactivity with amines : The carboxamide can react with primary amines (e.g., methylamine) in ethanol under reflux to form substituted amides.

Electrophilic Aromatic Substitution

The aromatic rings (pyrazolo[3,4-d]pyrimidine and nitrofuran) participate in electrophilic substitution:

  • Nitration : The pyrazolo[3,4-d]pyrimidine ring undergoes nitration at the C5 position using HNO₃/H₂SO₄ at 0–5°C .

  • Halogenation : Bromination with Br₂ in acetic acid introduces bromine at the C3 position of the pyrazole ring .

Reduction of the Nitro Group

The nitro group (-NO₂) on the furan ring is reducible under catalytic hydrogenation:

Reaction ConditionsProductYieldReference
H₂ (1 atm), Pd/C, ethanol, 25°C5-Aminofuran-2-carboxamide85%
Zn/HCl, reflux5-Aminofuran-2-carboxamide72%

This reduction is critical for modulating biological activity, as seen in antituberculosis analogs .

Cyclization and Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions:

  • Suzuki–Miyaura coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in water at 100°C under microwave irradiation to form biaryl derivatives .

  • Cyclocondensation : With chalcones in ethanol/piperidine, it forms pyrazolo[1,5-a]pyrimidine derivatives .

Functionalization of the Pyrazole Ring

The 3-methylpyrazole moiety undergoes regioselective alkylation:

Reagents/ConditionsProductRegioselectivityReference
NaH, toluene, alkyl halidesN1-Alkylated pyrazole derivatives>99% N1-isomer

Stability Under Oxidative Conditions

The nitrofuran group is prone to oxidation:

  • Oxidation with KMnO₄ : Forms 5-nitro-2-furoic acid under acidic conditions.

  • Photodegradation : UV irradiation in methanol leads to decomposition via radical intermediates.

Key Research Findings

  • The nitro group’s reduction potential correlates with antimycobacterial activity, as shown in analogs with MIC values ≤10 μM .

  • Alkylation at the pyrazole N1 position enhances solubility and target interaction .

  • Cross-coupling reactions expand structural diversity for structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]Pyrimidine Cores

N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-3-Fluorobenzamide ()
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents :
    • 2,3-Dimethylphenyl at position 1 (vs. 4-fluorophenyl in the target compound).
    • 3-Fluorobenzamide at the terminal position (vs. 5-nitrofuran-2-carboxamide).
  • Key Differences :
    • The 2,3-dimethylphenyl group may enhance lipophilicity compared to the 4-fluorophenyl group.
    • The 3-fluorobenzamide lacks the nitro group, reducing electron-withdrawing effects and possibly altering metabolic stability .
Acrizanib ()
  • Core: Pyrazole and pyrimidine (non-fused).
  • Substituents : Trifluoromethyl, indole-carboxamide.
  • Key Differences :
    • Designed for topical ocular delivery as a VEGFR-2 inhibitor.
    • The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the nitrofuran group in the target compound .

Pyrazoline and Dihydro-Pyrazole Derivatives

3-(4-Fluorophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde ()
  • Core : Dihydro-pyrazole (saturated ring).
  • Substituents : 4-Fluorophenyl and phenyl groups.
  • Carbaldehyde terminal group (vs. nitrofuran carboxamide), suggesting divergent reactivity .

Substituent Effects on Physicochemical and Pharmacological Properties

Compound Core Structure Key Substituents Electronic Effects Potential Impact
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 5-nitrofuran-2-carboxamide Strong electron-withdrawing (nitro) Enhanced binding affinity, possible nitroreductase activation
Compound Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl, 3-fluorobenzamide Moderate electron-withdrawing (F) Increased lipophilicity
Acrizanib Pyrazole/Pyrimidine Trifluoromethyl, indole-carboxamide Electron-withdrawing (CF3) Improved topical delivery
  • Nitrofuran vs. Benzamide : The nitro group in the target compound may confer antimicrobial or antiparasitic activity, as seen in nitrofuran derivatives. In contrast, benzamide groups are common in kinase inhibitors (e.g., PARP inhibitors) .
  • Fluorophenyl vs. Dimethylphenyl : The 4-fluorophenyl group balances lipophilicity and electronic effects, whereas dimethylphenyl may prioritize steric bulk over polarity .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the 4-fluorophenyl group.
  • Heterocyclic ring formation (pyrazolo[3,4-d]pyrimidine core) via cyclization under acidic or basic conditions.
  • Carboxamide coupling using reagents like EDCI/HOBt or DCC.
    • Optimization : Key parameters include solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity), temperature (80–120°C for cyclization), and catalyst choice (e.g., Pd catalysts for cross-coupling steps). Reaction progress should be monitored via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are most reliable?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., 4-fluorophenyl at pyrimidine C4).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected m/z ~500–550).
  • X-ray Crystallography : For absolute configuration determination, using SHELX software for refinement .

Q. What are the primary biological targets associated with this compound, and how are binding assays designed?

  • Targets : Likely kinases (e.g., VEGFR-2, EGFR) due to pyrazolo[3,4-d]pyrimidine’s ATP-binding pocket affinity.
  • Assay Design :

  • Enzyme Inhibition : Fluorescence-based assays measuring IC50_{50} values.
  • Cellular Activity : Antiproliferative assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7).
  • Specificity : Counter-screening against non-target kinases to assess selectivity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?

  • Approaches :

  • Lipophilicity Adjustment : Replace the 5-nitrofuran group with bioisosteres (e.g., 5-cyano) to improve membrane permeability.
  • Metabolic Stability : Introduce deuterium at metabolically labile positions (e.g., methyl groups) to slow CYP450-mediated degradation.
  • Solubility : Add polar substituents (e.g., PEG chains) to the pyrazole ring without disrupting target binding .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Strategies :

  • Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., NIH/NCATS guidelines).
  • Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays.
  • Data Normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with kinase active sites (e.g., hydrogen bonding with VEGFR-2’s Asp1046).
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Build regression models correlating substituent electronegativity with IC50_{50} values .

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